molecular formula C7H15NO B1204048 5-Methylhexan-2-one oxime CAS No. 624-44-2

5-Methylhexan-2-one oxime

Cat. No. B1204048
CAS RN: 624-44-2
M. Wt: 129.2 g/mol
InChI Key: ZVZUNLVAVHYXNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methylhexan-2-one oxime and its derivatives involves a variety of chemical reactions. For example, 5-methylisoxazoles can be synthesized via a palladium-catalyzed efficient synthesis process, starting from unactivated olefins and proceeding through oxime-mediated functionalization, demonstrating the compound’s role in facilitating complex organic transformations (Dong et al., 2014).

Molecular Structure Analysis

The molecular structure of 5-Methylhexan-2-one oxime and its derivatives has been elucidated through various physicochemical and spectral data. These studies confirm the structures of compounds like 3-hydroxyimino-5-methyl-2-hexanone (HIMH) and its derivatives, highlighting the critical role of structural analysis in understanding the chemical nature and reactivity of these oximes (Patil et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving 5-Methylhexan-2-one oxime showcase its versatility as a reactant. For instance, the compound has been used in the synthesis of 5-methylene-1,3-oxazolidin-2-ones via an efficient electrochemical synthesis process, highlighting its utility in creating valuable heterocyclic compounds in a mild and environmentally friendly manner (Feroci et al., 2005).

Physical Properties Analysis

The physical properties of 5-Methylhexan-2-one oxime, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical syntheses. However, detailed information on these properties requires further research specific to this compound.

Chemical Properties Analysis

The chemical properties of 5-Methylhexan-2-one oxime, including its reactivity with other chemical reagents, stability under different conditions, and its role as a precursor for various organic transformations, are critical for its application in organic synthesis. For example, its use in the synthesis of fluorinated isoxazoles via catalytic intramolecular cyclizations demonstrates its chemical reactivity and potential for creating structurally diverse and functionally rich molecules (Jeong et al., 2014).

Scientific Research Applications

1. Reactivation and Kinetics in Cholinesterases

5-Methylhexan-2-one oxime plays a significant role in the reactivation of human acetyl- (AChE) and butyrylcholinesterase (BChE) inhibited by organophosphates. The effectiveness of oximes in reactivating these enzymes is crucial for counteracting the effects of organophosphate poisoning. This is particularly relevant in cases of human poisoning by organophosphates like malathion and paraoxon-methyl. Studies have shown that oximes can effectively reactivate dimethylphosphoryl-AChE, with varying degrees of efficacy depending on the specific oxime used. The rate of aging and spontaneous reactivation of these enzymes in the presence of oximes is an important aspect of their mechanism of action (Worek, Diepold, & Eyer, 1999).

2. Synthesis of Pharmaceutical Compounds

5-Methylhexan-2-one oxime is involved in the synthesis of valuable pharmaceutical compounds. It facilitates the creation of 5-methylisoxazoles, which are integral in the synthesis of drugs like valdecoxib and oxacillin. The palladium-catalyzed synthesis of these compounds, using oxime-mediated functionalization, demonstrates the compound's utility in drug development (Dong et al., 2014).

3. Antimicrobial Activity

Research has indicated that derivatives of 5-Methylhexan-2-one oxime, such as 3-hydroxyimino-5-methyl-2-hexanone (HIMH) and its dioxime derivative, exhibit selective antimicrobial activity. These compounds have been synthesized and shown to be effective against microorganisms like m-tuberculosis, highlighting their potential in developing new antimicrobial agents (Patil, Donde, Jadhav, & Malve, 2002).

4. Vaccine Synthesis

Oximes, including derivatives of 5-Methylhexan-2-one oxime, are used in the bioconjugation of proteins and polysaccharides for vaccine synthesis. This application is critical in the development of conjugate vaccines, where the oxime chemistry is used for efficient and yield-increasing synthesis. Vaccines developed using this method have shown significant immune responses in mice, demonstrating the clinical potential of oxime chemistry in vaccine development (Lees, Sen, & López-Acosta, 2006).

5. Antioxidant Properties

Certain oximes derived from 5-Methylhexan-2-one have exhibited potential antioxidant properties. These compounds, such as 3-(phenylhydrazono) butan-2-one oxime, have shown the ability to decrease lipid peroxidation induced by agents like hydrogen peroxide and malonate. This suggests that these oximes could serve as effective antioxidants, potentially leading to new therapeutic applications (Puntel et al., 2008).

Safety And Hazards

5-Methylhexan-2-one oxime is highly flammable . It can cause significant irritation if inhaled or if it comes into contact with skin and eyes . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Oximes, including 5-Methylhexan-2-one oxime, have been identified as novel therapeutics with anticancer and anti-inflammatory potential . They are being studied for their significant roles as acetylcholinesterase reactivators and their potential pharmaceutical properties .

properties

IUPAC Name

N-(5-methylhexan-2-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)4-5-7(3)8-9/h6,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZUNLVAVHYXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060786
Record name 5-Methyl-2-hexanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-hexanone oxime

CAS RN

624-44-2
Record name 5-Methyl-2-hexanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexanone, 5-methyl-, oxime
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Record name 5-Methyl-2-hexanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylhexan-2-one oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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